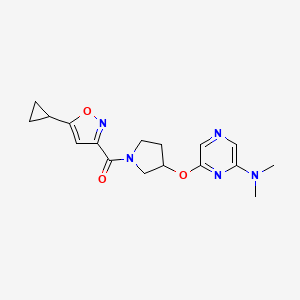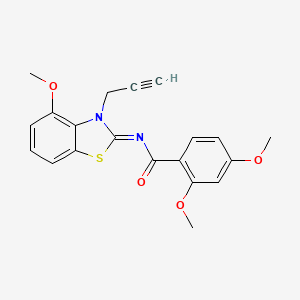
2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" is a synthetic organic molecule that belongs to a broader class of chemicals characterized by their benzothiazole and benzamide moieties. Such compounds are of interest due to their diverse chemical properties and potential for various applications in materials science and pharmaceutical research.
Synthesis Analysis
The synthesis of similar compounds often involves multistep organic reactions, including condensation, cyclization, and etherification processes. For instance, Bhaskar et al. (2019) described the synthesis of a related compound through a 'one-pot' reductive cyclization process, utilizing sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, highlighting the complex nature of these syntheses (Bhaskar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including IR, NMR, and LC-MS techniques, is crucial for elucidating the structure of synthesized compounds. Kranjc et al. (2011) utilized crystallographic analysis to reveal the structure of compounds formed via a Diels-Alder reaction, demonstrating the importance of structural determination methods (Kranjc et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole and benzamide derivatives can be highly specific, leading to the formation of diverse products with unique properties. Gabriele et al. (2006) explored tandem oxidative aminocarbonylation reactions, demonstrating the synthetic versatility of compounds with benzamide moieties (Gabriele et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds: Benzothiazole derivatives have been synthesized for various applications, including as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 selectivity and possess analgesic and anti-inflammatory activities, suggesting their potential in medicinal chemistry research (Abu‐Hashem et al., 2020).
- Crystal Structure Analysis: The crystal structures of certain benzothiazole derivatives have been determined, providing insights into their molecular arrangements and potential interactions in biological systems (Chen et al., 2012).
Antimicrobial Activity
- Antimicrobial Properties: Benzothiazole derivatives have been explored for their antimicrobial properties. Novel compounds with benzothiazole cores have been synthesized and shown to possess antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abbas et al., 2014).
Material Science and Chemistry
- Electrochemical Properties: The electrochemical properties of benzothiazole derivatives have been studied, indicating their potential application in material science, especially in corrosion inhibition for carbon steel in acidic environments. These studies highlight the multifaceted applications of benzothiazole derivatives beyond biomedical research (Hu et al., 2016).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis: Benzothiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Their reactions and transformations have been extensively studied, demonstrating their utility in the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical and organic chemistry (Darweesh et al., 2016).
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)14-10-9-13(24-2)12-16(14)26-4/h1,6-10,12H,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHRZJHLPUTHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)




![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
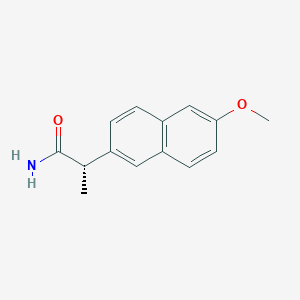
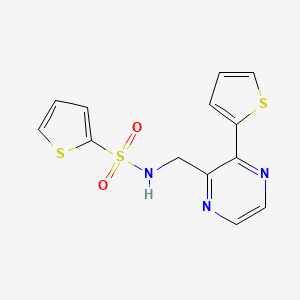
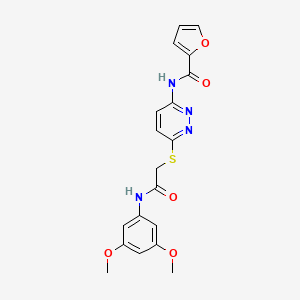
amine](/img/structure/B2494588.png)

